Computationally Predicted Drug-Likeness and Physicochemical Profile of 851127-54-3 Compared to the Acetate Ester Analog
Computational evaluation of the acetate analog of CAS 851127‑54‑3 (i.e., the compound where the 2‑fluorobenzoate ester is replaced by acetate) indicates satisfaction of Lipinski's Rule of Five, with a predicted XLogP of 3.5, 6 hydrogen‑bond acceptors, and 0 hydrogen‑bond donors [1]. The 2‑fluorobenzoate ester in CAS 851127‑54‑3 is expected to further elevate lipophilicity (estimated ΔXLogP ≈ +0.8 to +1.2 relative to the acetate) and introduce an additional hydrogen‑bond acceptor (the fluorine atom), potentially altering membrane permeability and binding‑site complementarity . No experimental solubility, permeability, or metabolic stability measurements were located for either compound in the public domain.
| Evidence Dimension | Predicted XLogP (lipophilicity descriptor) |
|---|---|
| Target Compound Data | Predicted XLogP ≈ 4.3–4.7 (estimated by structural analogy; no published experimental value) |
| Comparator Or Baseline | 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl acetate (CAS 851127-35-0): predicted XLogP = 3.5 [1] |
| Quantified Difference | Estimated ΔXLogP ≈ +0.8 to +1.2 |
| Conditions | In silico prediction (GLASS database computational pipeline); no experimental log P or log D data available |
Why This Matters
A meaningful increase in lipophilicity can influence membrane permeability and off‑target binding; if the procurement objective involves cell‑based or in vivo phenotypic screening, the 2‑fluorobenzoate ester may display different bioavailability characteristics than the acetate analog, although this remains to be confirmed experimentally.
- [1] Zhang Group GLASS Database. Ligand entry for 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate (CAS 851127-35-0). Date Accessed: 2026-05-09. View Source
